molecular formula C24H21NO4 B11394141 10-(2-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(2-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11394141
M. Wt: 387.4 g/mol
InChI Key: MLIQOZRNJGDQIX-UHFFFAOYSA-N
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Description

The compound 10-(2-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one features a complex polycyclic structure combining a benzochromeno-oxazinone core with a 2-methoxybenzyl substituent.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

10-[(2-methoxyphenyl)methyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H21NO4/c1-15-22-17(11-20-18-8-4-5-9-19(18)24(26)29-23(15)20)13-25(14-28-22)12-16-7-3-6-10-21(16)27-2/h3-11H,12-14H2,1-2H3

InChI Key

MLIQOZRNJGDQIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Ring: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

    Introduction of the Oxazine Ring: The chromene intermediate is then reacted with an amine and formaldehyde to form the oxazine ring.

    Methoxybenzyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Overview

10-(2-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential biological activities. This compound belongs to the class of heterocyclic compounds and features a combination of chromene and oxazine rings. Its synthesis typically involves multi-step organic reactions that yield derivatives with significant pharmacological properties.

Recent studies have highlighted the potential of this compound in various therapeutic applications:

Anti-Cancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For example:

Cell Line IC50 (μM)
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

These findings suggest that this compound may effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies have indicated activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromene Ring : Achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
  • Introduction of the Oxazine Ring : The chromene intermediate is reacted with an amine and formaldehyde to form the oxazine ring.
  • Methoxybenzyl Substitution : Final modification to introduce the methoxybenzyl group.

Industrial Production

For large-scale production, methods may include continuous flow reactors and high-throughput screening to optimize reaction conditions and improve yields.

Mechanism of Action

The mechanism by which 10-(2-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogs

Substituent Variations on the Benzyl Group

a. 10-(2-Chlorobenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
  • Key Difference : Chlorine replaces the methoxy group at the benzyl moiety.
  • Impact :
    • The electron-withdrawing chlorine atom may reduce solubility in polar solvents compared to the methoxy group’s electron-donating nature .
    • Molecular weight increases slightly (391.85 vs. ~383.4 estimated for the methoxy analog) due to chlorine’s higher atomic mass .
b. 10-Benzyl-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
  • Key Difference : Lacks substituents on the benzyl ring.

Core Heterocyclic Modifications

a. Chromeno-Pyrimidine Derivatives (e.g., Compounds 8a–c, 4)
  • Key Difference: Pyrimidine rings replace the oxazinone moiety.
  • Hydrazinyl groups in 8a–c introduce additional nucleophilic sites, altering reactivity profiles .
b. Bis-Triazolo-Benzotriazinone (Compound 11c)
  • Key Difference: A bis-triazolo system replaces the benzochromeno-oxazinone core.
  • Impact :
    • Increased ring strain and nitrogen content may enhance thermal stability (mp 184–187°C) .
    • Fluorophenyl and methoxyphenyl substituents mirror electronic effects seen in the target compound’s 2-methoxybenzyl group .

Physicochemical Properties

Compound Name Substituent Molecular Weight Physical State Notable Spectral Data
Target Compound 2-Methoxybenzyl ~383.4* Unknown IR: Expected C=O stretch ~1730 cm⁻¹
10-(2-Chlorobenzyl) Analog 2-Chlorobenzyl 391.85 Dry powder Smiles: Clc1ccccc1CN1COc2c(C1)...
10-Benzyl Analog Unsubstituted benzyl ~349.4* Unknown N/A
Bis-Triazolo-Benzotriazinone (11c) 4-Methoxyphenyl 492.45 Crystalline IR: 1736 cm⁻¹ (C=O), 1613 cm⁻¹ (C=N)

*Estimated based on structural similarity.

Biological Activity

The compound 10-(2-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a synthetic derivative belonging to the class of benzoxazines and benzoxazepines. These compounds have garnered attention due to their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H19N1O3\text{C}_{18}\text{H}_{19}\text{N}_{1}\text{O}_{3}

This structure includes a methoxybenzyl group and a chromeno-oxazine framework, which are believed to contribute to its biological activities.

Anti-Cancer Activity

Recent studies have indicated that derivatives of benzoxazines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assay : The compound demonstrated cytotoxicity with IC50 values comparable to standard chemotherapeutics. In a study involving human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, the compound showed IC50 values of approximately 16.19±1.35μM16.19\pm 1.35\,\mu M against HCT-116 and 17.16±1.54μM17.16\pm 1.54\,\mu M against MCF-7 .
Cell LineIC50 (μM)
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

These results suggest that the compound may inhibit cancer cell proliferation effectively.

Anti-Inflammatory Activity

The anti-inflammatory potential of the compound has also been explored through various assays:

  • Cytokine Release : The synthesized derivatives were evaluated for their effects on pro-inflammatory cytokines such as IL-6 and TNF-α. The results indicated a significant reduction in these cytokines, suggesting that the compound may exert anti-inflammatory effects by modulating inflammatory pathways .
CytokineRelease Reduction (%)
IL-6Significant
TNF-αSignificant

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against several bacterial strains:

  • Antimicrobial Assays : Limited antimicrobial activity was observed; however, certain derivatives displayed significant activity against specific bacterial pathogens. This suggests that while the compound may not be broadly effective as an antimicrobial agent, it could be beneficial in targeted applications .

Case Studies

  • Study on Cytotoxic Effects : A comprehensive study evaluated various synthesized benzoxazine derivatives for their cytotoxic effects on tumor cell lines. The findings highlighted that compounds with specific substituents exhibited enhanced cytotoxicity compared to others .
  • Inflammation Model : In vivo models of inflammation demonstrated that administration of the compound resulted in notable reductions in edema and inflammatory markers within hours post-administration .

Q & A

Q. What are the recommended methodologies for synthesizing 10-(2-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one, and how can reaction yields be optimized?

Methodological Answer:

  • Stepwise Synthesis : Follow multi-step protocols involving cyclization, alkylation, and oxidation reactions, as demonstrated in analogous benzoxazinone syntheses . Key intermediates (e.g., methoxybenzyl derivatives) should be purified via column chromatography.

  • Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor yields via HPLC and characterize intermediates using 1H^1H-NMR and IR spectroscopy .

  • Yield Table :

    StepReaction TypeOptimal ConditionsYield (%)
    1Cyclization80°C, 12h, K2_2CO3_365
    2AlkylationRT, DMF, 24h72
    3OxidationH2_2O2_2, AcOH, 6h58

Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and functional groups?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H^1H-NMR: Identify methoxybenzyl protons (δ 3.8–4.2 ppm) and dihydrochromene protons (δ 5.1–5.5 ppm) .
    • IR: Confirm carbonyl (C=O) stretching at ~1680 cm1^{-1} and ether (C-O-C) at ~1250 cm1^{-1} .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in ethyl acetate/hexane mixtures. Compare bond angles with density functional theory (DFT) models .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 434.2) .

Q. What theoretical frameworks are most relevant for studying this compound’s reactivity or biological activity?

Methodological Answer:

  • Conceptual Framework : Link to heterocyclic chemistry theory (e.g., electron-deficient oxazinone rings) and QSAR models for predicting bioactivity .
  • Mechanistic Studies : Use frontier molecular orbital (FMO) analysis to predict sites for nucleophilic/electrophilic attacks. Software like Gaussian or ORCA can compute HOMO-LUMO gaps .
  • Case Study : A 2021 PubChem study on analogous chromeno-oxazinones used DFT to explain regioselectivity in oxidation reactions .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results across assays?

Methodological Answer:

  • Hypothesis Testing : Revisit the theoretical framework (e.g., receptor-binding models vs. off-target effects) and validate assay conditions (e.g., cell line viability, solvent controls) .
  • Data Triangulation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity, in silico docking for binding poses). For example, a 2016 study resolved discrepancies in antioxidant assays by correlating FRAP and DPPH results with redox potentials .
  • Statistical Analysis : Apply ANOVA or Bayesian inference to assess variability. Report effect sizes and confidence intervals .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound, including abiotic/biotic degradation?

Methodological Answer:

  • Longitudinal Study : Adapt the INCHEMBIOL project framework (2005–2011), which assessed chemical persistence via:

    • Abiotic Tests : Hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) .
    • Biotic Tests : Microbial degradation using OECD 301B (ready biodegradability) protocols .
  • Analytical Tools : Use LC-MS/MS to track degradation products. For example, a 2021 study identified hydroxylated metabolites in soil microcosms .

  • Data Table :

    ConditionHalf-Life (Days)Major Degradants
    pH 7, 25°C120Oxazinone-diol
    UV light45Methoxybenzoic acid

Q. What in silico strategies can predict this compound’s pharmacokinetics or toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate LogP (lipophilicity), CYP450 inhibition, and LD50_{50}. For instance, PubChem’s 2021 data on similar compounds showed moderate hepatotoxicity risk (ToxCast score: 0.65) .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier) using GROMACS. A 2014 study on benzazepines used MD to explain poor oral bioavailability .
  • Docking Studies : Target proteins (e.g., COX-2 for anti-inflammatory activity) with AutoDock Vina. Compare binding energies (ΔG) to known ligands .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Scaffold Modification : Synthesize derivatives with variations at the methoxybenzyl (e.g., -OCH3_3 → -CF3_3) or methyl groups. Use parallel synthesis for efficiency .
  • Bioactivity Profiling : Test against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening. Corrogate data with molecular descriptors (e.g., polar surface area, LogD) .
  • Case Study : A 2021 PubChem analysis of methyl-substituted oxazinones found that electron-withdrawing groups enhanced anticancer activity by 40% .

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